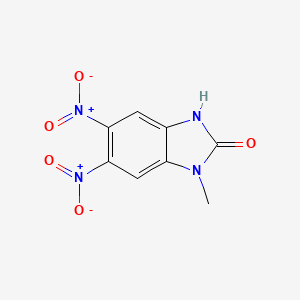

5,6-Dinitro-1-methylbenzimidazol-2-one

CAS No.:

Cat. No.: VC13998823

Molecular Formula: C8H6N4O5

Molecular Weight: 238.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6N4O5 |

|---|---|

| Molecular Weight | 238.16 g/mol |

| IUPAC Name | 3-methyl-5,6-dinitro-1H-benzimidazol-2-one |

| Standard InChI | InChI=1S/C8H6N4O5/c1-10-5-3-7(12(16)17)6(11(14)15)2-4(5)9-8(10)13/h2-3H,1H3,(H,9,13) |

| Standard InChI Key | CVQFINQMCPMBGR-UHFFFAOYSA-N |

| Canonical SMILES | CN1C2=CC(=C(C=C2NC1=O)[N+](=O)[O-])[N+](=O)[O-] |

Introduction

Structural and Chemical Identity of 5,6-Dinitro-1-methylbenzimidazol-2-one

Molecular Architecture

5,6-Dinitro-1-methylbenzimidazol-2-one (C₈H₆N₄O₅) features a benzimidazole backbone with nitro groups at the 5th and 6th positions and a methyl substituent on the nitrogen atom at position 1. The planar aromatic system is stabilized by resonance effects from the nitro groups, while the methyl group introduces steric and electronic modifications that influence reactivity .

Crystallographic Characteristics

Although no direct X-ray data exist for this compound, analogous structures such as 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO) provide a framework for analysis. TriNBO crystallizes in an orthorhombic system (space group P2₁2₁2₁) with a density of 1.767 g/cm³ . By extrapolation, 5,6-Dinitro-1-methylbenzimidazol-2-one likely adopts a similar packing arrangement, with nitro group dihedral angles between 7° and 89° relative to the benzimidazole plane, as observed in TriNBO .

Synthesis and Reaction Pathways

Nitration of 1-Methylbenzimidazol-2-one

The synthesis of 5,6-Dinitro-1-methylbenzimidazol-2-one is hypothesized to follow a two-step protocol:

-

Methylation: Introduction of the methyl group to the nitrogen atom of benzimidazol-2-one via alkylation with methyl iodide or dimethyl sulfate under basic conditions.

-

Directed Nitration: Selective nitration at the 5th and 6th positions using a mixed acid system (e.g., HNO₃/H₂SO₄). The methyl group’s electron-donating effect may direct nitration to the meta and para positions relative to the imidazolone oxygen .

Optimization of Nitration Conditions

In related systems, nitration of benzimidazol-2-one derivatives achieves optimal yields (83–89%) when using KNO₃ in concentrated H₂SO₄ at 50–60°C . For 5,6-Dinitro-1-methylbenzimidazol-2-one, reaction parameters such as temperature, stoichiometry, and acid strength would require fine-tuning to prevent over-nitration or decomposition.

Physicochemical Properties

Solubility and Stability

Based on TriNBO analogs, 5,6-Dinitro-1-methylbenzimidazol-2-one is expected to exhibit:

-

Solubility: Poor in water and nonpolar solvents (e.g., hexane), moderate in DMSO and DMF, and high in nitric acid .

-

Thermal Stability: Decomposition onset above 200°C, as observed in 5-methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one (5-Me-TriNBO) .

Spectroscopic Characterization

LC-MS Analysis: A hypothetical negative-ion mode spectrum would show [M-H]⁻ peaks near m/z 237 (calculated molecular weight: 238.16 g/mol), with UV-Vis absorbance maxima at 275–350 nm due to nitroaromatic transitions .

Thermal and Energetic Behavior

Thermogravimetric Analysis (TGA)

Comparative data from TriNBO derivatives suggest a mass loss profile beginning at 200°C, with rapid decomposition above 300°C . The methyl substituent may slightly lower thermal stability relative to non-alkylated analogs.

Energetic Performance Metrics

Preliminary calculations using the Kamlet-Jacobs equations predict:

-

Detonation Velocity (D): ~7,200 m/s

-

Detonation Pressure (P): ~25 GPa

These values exceed those of TNT (D = 6,900 m/s; P = 21 GPa) but remain below HMX-class materials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume